3-(3-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide
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Overview
Description
3-(3-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylphenyl hydrazine with 4,6-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazolopyrimidines.
Scientific Research Applications
3-(3-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antitumor agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) in cancer cells. The compound may also interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazolo[4,5-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their antitumor activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit a range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness
3-(3-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide is unique due to its specific substitution pattern and the presence of a hydrosulfide group. This structural feature may contribute to its distinct biological activities and potential as a therapeutic agent .
Properties
Molecular Formula |
C11H9N5S |
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Molecular Weight |
243.29 g/mol |
IUPAC Name |
3-(3-methylphenyl)-4H-triazolo[4,5-d]pyrimidine-7-thione |
InChI |
InChI=1S/C11H9N5S/c1-7-3-2-4-8(5-7)16-10-9(14-15-16)11(17)13-6-12-10/h2-6H,1H3,(H,12,13,17) |
InChI Key |
IHBWERAHBMRGRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=S)N=CN3)N=N2 |
Origin of Product |
United States |
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